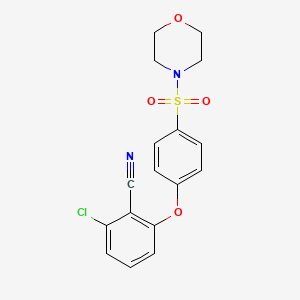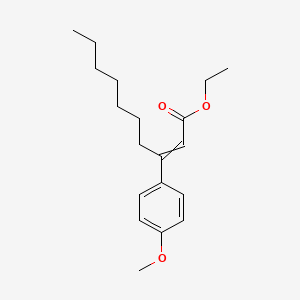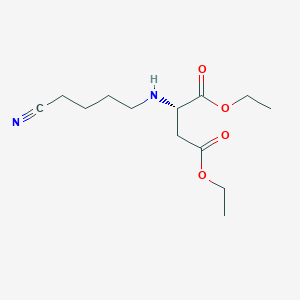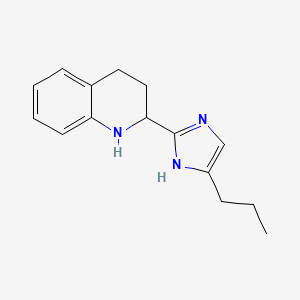
2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile is an organic compound with the molecular formula C17H16ClN2O4S It is a derivative of benzonitrile, featuring a chloro group, a morpholinylsulfonyl group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile typically involves multiple steps:
Formation of the phenoxy intermediate: This step involves the reaction of 2-chlorobenzonitrile with 4-hydroxybenzenesulfonyl chloride in the presence of a base such as potassium carbonate to form 2-chloro-6-(4-hydroxyphenoxy)benzonitrile.
Introduction of the morpholinyl group: The intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfonyl group can participate in redox reactions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted benzonitriles.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The morpholinylsulfonyl group can enhance the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(4-methylsulfonylphenoxy)benzonitrile: Similar structure but with a methylsulfonyl group instead of a morpholinylsulfonyl group.
2-Chloro-6-(4-aminophenoxy)benzonitrile: Similar structure but with an amino group instead of a morpholinylsulfonyl group.
2-Chloro-6-(4-nitrophenoxy)benzonitrile: Similar structure but with a nitro group instead of a morpholinylsulfonyl group.
Uniqueness
2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile is unique due to the presence of the morpholinylsulfonyl group, which can enhance its solubility and ability to interact with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
CAS No. |
662146-35-2 |
|---|---|
Molecular Formula |
C17H15ClN2O4S |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
2-chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile |
InChI |
InChI=1S/C17H15ClN2O4S/c18-16-2-1-3-17(15(16)12-19)24-13-4-6-14(7-5-13)25(21,22)20-8-10-23-11-9-20/h1-7H,8-11H2 |
InChI Key |
AFYQTEGTIKVTQA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C(=CC=C3)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B15158108.png)
![2-[6-(4-Ethenylphenyl)hexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15158112.png)

![Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B15158130.png)
![2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B15158134.png)
![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)

![2-[4-(tert-Butylsulfanyl)phenyl]thiophene](/img/structure/B15158156.png)
![N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B15158157.png)




![1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B15158207.png)
